molecular formula C10H10F3NO B3016732 2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1267424-77-0

2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B3016732
CAS No.: 1267424-77-0
M. Wt: 217.191
InChI Key: TWFYPTBFWDSAGZ-UHFFFAOYSA-N
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Description

2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through several methods. One common approach involves the visible-light-promoted tandem difunctionalization of o-vinylanilides with trifluoromethylsulfinate. This method is transition-metal-free and cost-effective, providing good to excellent yields . Another method involves the use of N-(2-vinylphenyl)amides and trifluoromethylsulfinate as precursors, with 9,10-phenanthrenedione (PQ) visible-light photocatalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The transition-metal-free approach is particularly advantageous for industrial applications due to its cost-effectiveness and operational simplicity. The use of visible-light photocatalysis also allows for environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its efficacy in various applications. The exact molecular targets and pathways depend on the specific application, but generally involve interactions with enzymes and receptors that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine include other benzoxazines and trifluoromethylated heterocycles. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of a benzoxazine core with a trifluoromethyl group. This combination imparts enhanced chemical stability, biological activity, and versatility in various applications compared to other similar compounds.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-6-5-14-8-4-7(10(11,12)13)2-3-9(8)15-6/h2-4,6,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFYPTBFWDSAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267424-77-0
Record name 2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
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